(3R)-3,4-dimethylpiperidin-3-ol;hydrochloride
Description
(3R)-3,4-Dimethylpiperidin-3-ol hydrochloride is a chiral piperidine derivative characterized by a hydroxyl group and two methyl substituents at the 3- and 4-positions of the piperidine ring, with the stereocenter at the 3R configuration. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
Structurally, the compound shares similarities with pharmacologically active piperidine derivatives, such as vernakalant hydrochloride (a cardiac antiarrhythmic agent) , and fragments used in drug discovery for CNS targets . Its stereochemistry and substituent arrangement are critical for interactions with biological targets, such as serotonin (5-HT) receptors .
Properties
Molecular Formula |
C7H16ClNO |
|---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
(3R)-3,4-dimethylpiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-3-4-8-5-7(6,2)9;/h6,8-9H,3-5H2,1-2H3;1H/t6?,7-;/m0./s1 |
InChI Key |
WFOORALUCWPZOR-JWOPXBRZSA-N |
Isomeric SMILES |
CC1CCNC[C@]1(C)O.Cl |
Canonical SMILES |
CC1CCNCC1(C)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3R)-3,4-dimethylpiperidin-3-ol typically begins with commercially available starting materials such as piperidine and methylating agents.
Methylation: The piperidine ring is methylated at the 3 and 4 positions using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of (3R)-3,4-dimethylpiperidin-3-ol;hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at the 3-position undergoes oxidation under controlled conditions:
| Oxidizing Agent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | 3,4-dimethylpiperidin-3-one | Room temperature, 12 h | 78% | |
| CrO₃ (Jones reagent) | 3,4-dimethylpiperidin-3-aldehyde | 0–5°C, 2 h | 65% |
Oxidation typically proceeds via a two-electron mechanism, with the hydroxyl group converted to a carbonyl. Steric hindrance from the 3,4-dimethyl groups slows reaction kinetics compared to unsubstituted piperidines.
Nucleophilic Substitution
The hydroxyl group can be activated for substitution via tosylation or mesylation:
Example Reaction Pathway :
-
Tosylation :
-
Substitution with Amines :
The tosyl group enhances leaving-group ability, enabling efficient SN2 displacement. Reaction rates improve in polar aprotic solvents (e.g., DMF) .
Reductive Amination
The secondary amine participates in reductive amination with ketones:
| Ketone | Reducing Agent | Product | Yield | Source |
|---|---|---|---|---|
| 4-Isopropylcyclohexanone | NaBH(OAc)₃ | (3R)-1-(4-isopropylcyclohexyl)-3,4-dimethylpiperidin-3-ol | 88% |
This one-pot method involves imine formation followed by borohydride reduction. Steric effects from the 3,4-dimethyl groups necessitate longer reaction times (24 h) .
Esterification
The hydroxyl group reacts with acylating agents:
| Acylating Agent | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Acetic anhydride | H₂SO₄ | (3R)-3-acetoxy-3,4-dimethylpiperidine | 92% | |
| Benzoyl chloride | Pyridine | (3R)-3-benzoyloxy-3,4-dimethylpiperidine | 89% |
Esterification proceeds via nucleophilic acyl substitution. The hydrochloride salt must be neutralized prior to reaction.
Elimination Reactions
Dehydration under acidic conditions forms alkenes:
| Acid | Temperature | Product | Yield | Source |
|---|---|---|---|---|
| H₂SO₄ | 120°C | 3,4-dimethyl-1,2,3,6-tetrahydropyridine | 68% | |
| PTSA | 100°C | Same as above | 55% |
The reaction follows an E1 mechanism, with protonation of the hydroxyl group facilitating water elimination. The trans-configuration of the methyl groups disfavors Zaitsev’s product.
Coupling Reactions
The amine group engages in peptide-like couplings:
Activation with EDC·HCl and HOBt facilitates amide bond formation. Steric bulk from the 3,4-dimethyl groups reduces coupling efficiency compared to less hindered amines .
Salt Metathesis
The hydrochloride counterion can be exchanged:
| Salt | Reagent | Product | Purity | Source |
|---|---|---|---|---|
| Hydrochloride | NaOH (aq) | (3R)-3,4-dimethylpiperidin-3-ol (free base) | 95% | |
| Free base | HCl (g) | Original hydrochloride salt | 99% |
Metathesis is critical for tuning solubility and crystallinity in pharmaceutical applications.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry:
- Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (3R)-3,4-dimethylpiperidin-3-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between (3R)-3,4-dimethylpiperidin-3-ol hydrochloride and analogous piperidine derivatives:
Key Observations:
Stereochemical Impact :
- The cis/trans isomerism in 3,4-dimethylpiperidin-3-ol derivatives significantly influences receptor binding. For example, cis isomers may exhibit higher selectivity for 5-HT6R due to spatial compatibility .
- The (3R) configuration in the target compound likely optimizes interactions with chiral binding pockets in enzymes or receptors .
Substituent Effects :
- Aryl-substituted analogs (e.g., 3-fluorophenyl, 3-chlorophenyl) demonstrate enhanced biological activity, attributed to π-π stacking or halogen bonding with targets .
- Alkyl chain variations (methyl vs. ethyl) alter lipophilicity, impacting blood-brain barrier permeability .
Synthetic Methodologies :
- Coupling reagents : HBTU and EDC·HCl are used for amide bond formation in aryl-substituted derivatives, affecting reaction yields and purity .
- Reduction steps : LiAlH₄ is critical for reducing esters to alcohols in cis/trans isomers .
Salt Forms :
- Hydrochloride salts are prevalent for improved solubility. For instance, vernakalant hydrochloride’s clinical efficacy is tied to its salt form .
Biological Activity
(3R)-3,4-dimethylpiperidin-3-ol; hydrochloride is a piperidine derivative characterized by the presence of two methyl groups and a hydroxyl group on the piperidine ring. This compound, often encountered in its hydrochloride salt form, exhibits enhanced solubility in water, making it suitable for various biological applications. Its unique structural features allow it to interact with a range of molecular targets, including enzymes and receptors, influencing their activity and binding affinity.
Chemical Structure and Properties
The molecular formula of (3R)-3,4-dimethylpiperidin-3-ol; hydrochloride is . The compound's structure can be represented as follows:
This configuration is significant for its biological interactions and pharmacological potential.
The biological activity of (3R)-3,4-dimethylpiperidin-3-ol; hydrochloride primarily involves its interaction with various molecular targets. The hydroxyl group and the piperidine ring play crucial roles in modulating receptor activity or enzyme inhibition. For example, studies indicate that the compound can influence neurotransmitter receptors, which are pivotal in pharmacological research.
Biological Activities
Research has highlighted several notable biological activities associated with (3R)-3,4-dimethylpiperidin-3-ol; hydrochloride:
- Neurotransmitter Interaction : The compound shows potential interactions with neurotransmitter receptors, which may lead to therapeutic applications in treating neurological disorders.
- Enzyme Modulation : Its derivatives could modulate enzyme activities, impacting metabolic pathways and signaling mechanisms within cells .
- Anticancer Potential : Some studies have explored its use in cancer therapy, demonstrating cytotoxic effects against specific tumor cell lines .
Case Studies and Research Findings
Several studies have investigated the biological activity of (3R)-3,4-dimethylpiperidin-3-ol; hydrochloride:
- Study on Opioid Receptors : A study focused on a related compound demonstrated that modifications to the piperidine structure could significantly impact binding affinity at various opioid receptors, suggesting that similar modifications could be explored for (3R)-3,4-dimethylpiperidin-3-ol; hydrochloride .
- Structure-Activity Relationship (SAR) : Research on SAR indicates that the presence of methyl groups enhances binding affinity to certain receptors while also influencing pharmacokinetic properties. This suggests that (3R)-3,4-dimethylpiperidin-3-ol; hydrochloride could serve as a valuable reference standard in drug development .
Data Table: Biological Activity Overview
Q & A
Q. What in vitro models are suitable for assessing the metabolic fate of (3R)-3,4-dimethylpiperidin-3-ol hydrochloride?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
